(1R,2S)-2-aminocyclopentane-1-sulfonic acid
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Overview
Description
(1R,2S)-2-aminocyclopentane-1-sulfonic acid is a chiral compound with significant importance in various scientific fields. Its unique structure, featuring a cyclopentane ring with an amino group and a sulfonic acid group, makes it a valuable molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-aminocyclopentane-1-sulfonic acid typically involves asymmetric synthesis techniques to ensure the correct stereochemistry. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .
Industrial Production Methods
Industrial production of this compound often employs scalable and efficient synthetic routes. These methods include the use of phase transfer catalysis for alkylation and cyclization reactions, ensuring high yields and diastereoselectivity .
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-aminocyclopentane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: The sulfonic acid group can be reduced to sulfinic or sulfenic acids under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonic acid group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include oximes, nitroso compounds, sulfinic acids, sulfenic acids, and various substituted derivatives .
Scientific Research Applications
(1R,2S)-2-aminocyclopentane-1-sulfonic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1R,2S)-2-aminocyclopentane-1-sulfonic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the sulfonic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid: Another chiral compound with a similar structure but different functional groups.
(1R,2S)-2-aminocyclopentanecarboxylic acid: A structurally related compound with a carboxylic acid group instead of a sulfonic acid group.
Uniqueness
(1R,2S)-2-aminocyclopentane-1-sulfonic acid is unique due to its combination of an amino group and a sulfonic acid group on a cyclopentane ring. This unique structure allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
(1R,2S)-2-aminocyclopentane-1-sulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3S/c6-4-2-1-3-5(4)10(7,8)9/h4-5H,1-3,6H2,(H,7,8,9)/t4-,5+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTFEAHNXKUSKQ-CRCLSJGQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)S(=O)(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@@H](C1)S(=O)(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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